Superior Leaving-Group Reactivity of Si–Br versus Si–Cl in Nucleophilic Substitution at Silicon
Kinetic studies on bromosilane racemization establish that bromosilanes react substantially faster than chlorosilanes in nucleophilic displacement at silicon. Corriu and Henner-Leard report that the racemization of a chiral bromosilane proceeds via the same second-order mechanism as chlorosilanes but at a significantly accelerated rate, with the activation entropy (ΔS‡) exhibiting a highly negative value characteristic of an associative SN2-type pathway [1]. This class-level inference positions allylbromodimethylsilane as the preferred choice when silylation must proceed at low temperature, on sterically hindered substrates, or where the chloro analog gives incomplete conversion under standard conditions.
| Evidence Dimension | Relative reactivity in nucleophilic displacement at silicon (racemization rate) |
|---|---|
| Target Compound Data | Second-order kinetics; markedly accelerated rate (qualitative statement from primary kinetic study) |
| Comparator Or Baseline | Chlorosilanes – second-order kinetics but substantially slower rate |
| Quantified Difference | Bromosilanes are 'much more reactive than chlorosilanes' (literature statement supported by kinetic data; no single numerical factor reported across all substrates) |
| Conditions | Racemization of chiral bromosilanes in nonpolar solvents; activation entropy highly negative |
Why This Matters
For procurement in silylation workflows, the intrinsically higher reactivity of Si–Br translates to shorter reaction times, lower required temperatures, and higher conversion on demanding substrates relative to the cheaper but less reactive allylchlorodimethylsilane.
- [1] Corriu, R.J.P.; Henner-Leard, M. Étude de la racémisation d'un bromosilane. Journal of Organometallic Chemistry 1974, 64, 351–365. View Source
